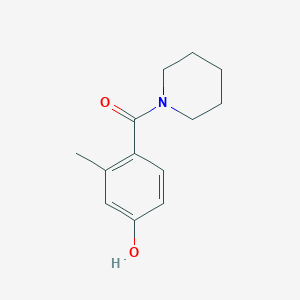![molecular formula C8H7ClN2O B1409609 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol CAS No. 1395040-91-1](/img/structure/B1409609.png)
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Übersicht
Beschreibung
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a chemical compound with the formula C₈H₇ClN₂O. It has a molecular weight of 182.61 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored sealed in a dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Antifungal Agents
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol plays a role in the synthesis of azole antifungal agents. A study detailed the synthesis of a new class of azole antifungals involving the ring contraction of related compounds in the presence of imidazole, forming products with potential antifungal properties (RaneDinanath et al., 1988).
Antitumor Activities and Molecular Modeling
Research has shown that derivatives of this compound have been synthesized and evaluated for antitumor activities. A study synthesized novel compounds and evaluated them against colon, breast, and cervical cancer cell lines, showing significant cytotoxic activity. Molecular docking studies were carried out to evaluate the binding mode of these compounds (Tomorowicz et al., 2020).
Quantum-chemical and X-ray Diffraction Studies
Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted on derivatives of this compound. These studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, contributing to a better understanding of the compound's properties (Özdemir et al., 2011).
Synthesis of Benzimidazole-Thiazole Derivatives as Anticancer Agents
Derivatives involving this compound have been synthesized for potential use as anticancer agents. Research has shown the synthesis of benzimidazole-thiazole derivatives and their promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Potential Non-linear Optical (NLO) Materials
This compound derivatives have been studied for their potential as non-linear optical (NLO) materials. A study synthesized and characterized such derivatives, indicating significant values of molecular hyperpolarizabilities and suggesting their potential application in various NLO devices (Manikandan et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target bacterial populations, controlling the production of virulence traits and antibiotic resistance mechanisms .
Mode of Action
It’s worth noting that related compounds have been found to inhibit quorum sensing (qs), a cell-to-cell signaling mechanism used by bacterial populations .
Biochemical Pathways
Compounds with similar structures have been found to affect the las, rhl, and pseudomonas quinolone system (pqs) in pseudomonas aeruginosa . These systems produce signal molecules, known as autoinducers (AIs), which activate their corresponding receptor proteins and form complexes which in turn induce the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Biochemische Analyse
Biochemical Properties
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Additionally, this compound can influence the activity of cofactors, further modulating metabolic pathways and cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, this compound may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting energy production and metabolic pathways .
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-10-6-2-5(9)3-7(12)8(6)11-4/h2-3,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUPYBKZCJCNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



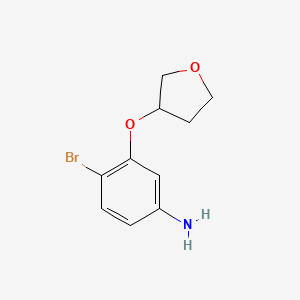
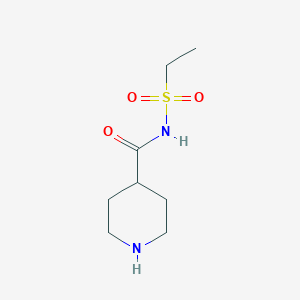
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol](/img/structure/B1409529.png)
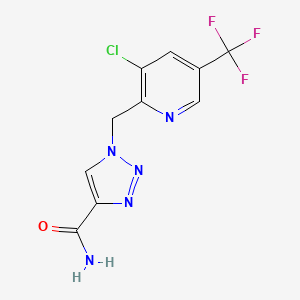

![6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1409532.png)
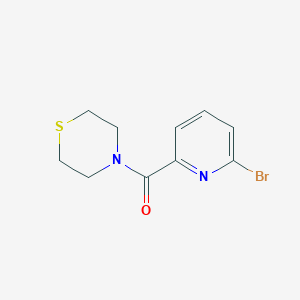

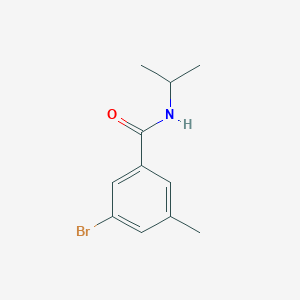
![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1409537.png)
![trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1409538.png)

![3-[(Azetidin-1-yl)methyl]-5-bromopyridine](/img/structure/B1409546.png)
